

Solvent Orange 60: Application Notes and Protocols for Polymer Science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Orange 60

Cat. No.: B3432604

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Introduction

Solvent Orange 60 is a yellowish-orange perinone-type solvent dye, also known as Transparent Orange 3G, valued in polymer science for its high tinting strength, excellent thermal stability, and good light and weather fastness.[1] It is widely employed in the coloration of a variety of plastics, including engineering resins, due to its ability to form a stable molecular solution within the polymer matrix.[2][3] This document provides detailed application notes and experimental protocols for the utilization of **Solvent Orange 60** in polymer science, with a focus on providing actionable data and methodologies for researchers.

Physicochemical Properties

- Chemical Family: Aminoketone[4]
- C.I. Name: **Solvent Orange 60**[2]
- C.I. Number: 564100
- CAS Number: 6925-69-5, 61969-47-9
- Molecular Formula: $C_{18}H_{10}N_2O$
- Appearance: Yellowish-orange powder

- Melting Point: 227-232°C

Quantitative Data Summary

The performance of **Solvent Orange 60** varies across different polymer systems. The following tables summarize key quantitative data for its application in various resins.

Table 1: Thermal Resistance and Lightfastness in Various Polymers

Polymer	Heat Resistance (°C)	Lightfastness (Blue Wool Scale, 1-8)
Polystyrene (PS)	300	8
Acrylonitrile Butadiene Styrene (ABS)	280	7
Polycarbonate (PC)	350	7-8
Polyethylene Terephthalate (PET)	290	7-8
Polymethyl Methacrylate (PMMA)	-	-
Styrene Acrylonitrile (SAN)	-	-

Note: Lightfastness is rated on a scale of 1 to 8, where 8 signifies superior fastness.

Table 2: Recommended Dosage for Transparent and Opaque Coloration

Polymer	Recommended Dosage (Transparent)	Recommended Dosage (Opaque with TiO ₂)
Polystyrene (PS)	0.025%	0.05% dye + 0.1% TiO ₂
Acrylonitrile Butadiene Styrene (ABS)	-	-
Polycarbonate (PC)	-	-
Polyethylene Terephthalate (PET)	-	-

Table 3: Solubility in Organic Solvents at 20°C

Solvent	Solubility (g/L)
Acetone	2
Butyl Acetate	2.5
Methylbenzene	5
Dichloromethane	10
Ethyl Alcohol	0.8

(Data from)

Polymer Compatibility

Solvent Orange 60 is recommended for a wide range of polymers. The suitability for use is categorized as follows:

- Recommended (○): Polystyrene (PS), High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polymethyl Methacrylate (PMMA), Styrene Acrylonitrile (SAN), Polyethylene Terephthalate (PET).
- Conditional Use (◐): Unplasticized PVC (PVC-U), Polyamide (PA6/PA66), Polybutylene Terephthalate (PBT).

- Not Recommended (×): Polyester Fiber (PES) in some contexts.

Experimental Protocols

Protocol 1: Masterbatch Preparation for Melt Processing

This protocol describes the preparation of a concentrated color masterbatch, which is a common industrial method for incorporating solvent dyes into polymers.

Materials:

- **Solvent Orange 60** powder
- Carrier resin pellets (e.g., Polyethylene, Polypropylene, or a compatible polymer)
- Dispersant (optional, e.g., a low molecular weight wax)
- High-speed mixer
- Twin-screw extruder
- Pelletizer

Procedure:

- **Pre-mixing:** In a high-speed mixer, combine the carrier resin pellets, **Solvent Orange 60** powder (typically 20-40% by weight), and any optional dispersants. Mix until a homogenous "salt and pepper" blend is achieved.
- **Extrusion:** Feed the pre-mixed blend into a twin-screw extruder. The processing temperature should be set according to the carrier resin's melt flow characteristics, ensuring it is high enough to fully dissolve the dye. A temperature profile that gradually increases to a maximum in the metering zone is recommended.
- **Melt Homogenization:** The twin-screw configuration will provide the necessary shear to ensure uniform dispersion of the dissolved dye within the molten polymer.
- **Strand Pelletizing:** Extrude the molten, colored polymer through a strand die into a water bath for cooling.

- Pelletization: Feed the cooled strands into a pelletizer to produce the final masterbatch pellets.
- Drying: Dry the masterbatch pellets to remove any residual moisture before storage or use.

Protocol 2: Direct Melt Blending for Laboratory-Scale Evaluation

This protocol is suitable for preparing small, colored polymer samples for testing and analysis in a laboratory setting.

Materials:

- Natural (uncolored) polymer pellets (e.g., PS, ABS, PC, PET)
- **Solvent Orange 60** powder
- Laboratory-scale twin-screw extruder or a melt blender
- Injection molding machine or compression molder
- Drying oven

Procedure:

- Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.
- Dry Blending: In a sealed container, accurately weigh and combine the dried polymer pellets and **Solvent Orange 60** powder at the desired concentration (refer to Table 2 for starting points). Shake vigorously to ensure the dye powder coats the pellets uniformly.
- Melt Processing:
 - Extrusion: Feed the dry blend into a laboratory-scale extruder. The temperature profile should be set to be compatible with the polymer being processed and sufficient to dissolve the dye (refer to Table 1 for heat resistance as a guide).

- Melt Blender: Alternatively, use a melt blender, adding the polymer pellets first and allowing them to melt before introducing the **Solvent Orange 60** powder. Mix until a homogenous color is achieved.
- Sample Preparation:
 - Injection Molding: Transfer the molten polymer to an injection molding machine to produce standardized test specimens (e.g., tensile bars, color plaques).
 - Compression Molding: Alternatively, press a portion of the molten polymer between heated plates in a compression molder to form a thin film or plaque.
- Cooling and Conditioning: Allow the molded samples to cool to room temperature and condition them under standard laboratory conditions before testing.

Protocol 3: Evaluation of Colorfastness Properties

This protocol outlines methods for testing the key performance indicators of plastics colored with **Solvent Orange 60**.

1. Heat Stability Evaluation:

- Prepare colored polymer samples using Protocol 2.
- In an injection molding machine or extruder, hold the molten colored polymer at various elevated temperatures (e.g., in 10°C increments above the normal processing temperature) for a fixed duration (e.g., 5 minutes).
- Inject or extrude samples at each temperature point.
- Visually compare the color of the samples to a control sample processed at the standard temperature. The heat stability limit is the temperature at which a noticeable color change occurs.

2. Lightfastness Testing:

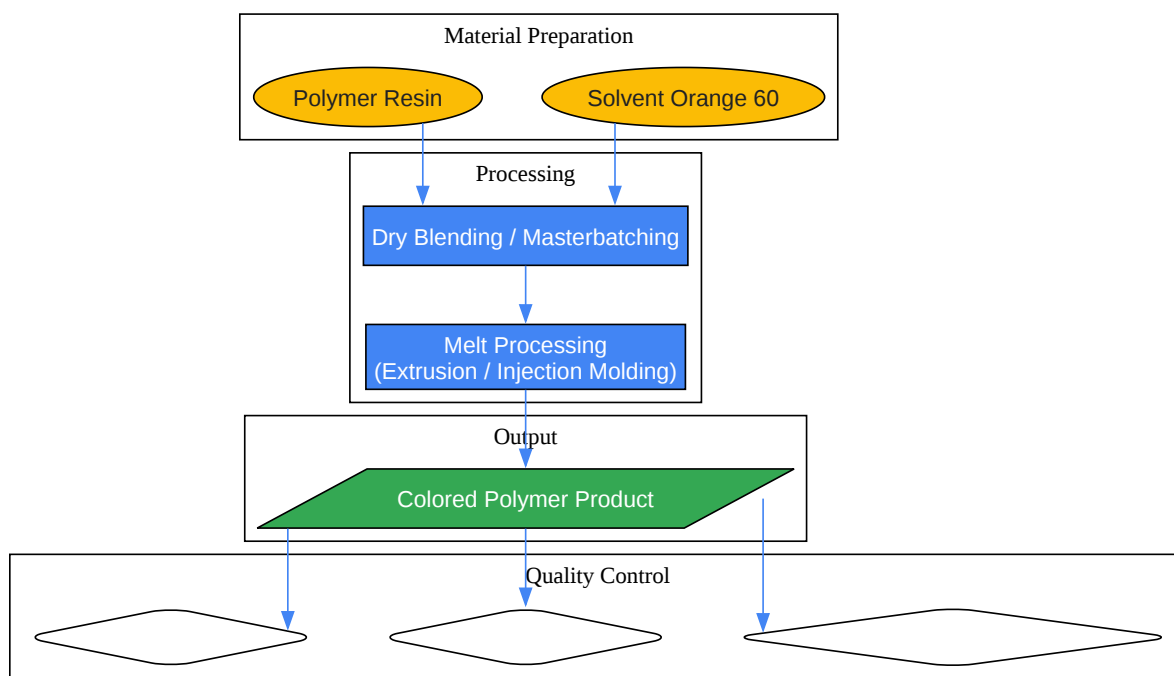
- Expose the prepared colored plastic plaques to a controlled light source in a weathering tester equipped with a Xenon arc lamp, which simulates natural sunlight.

- Use the Blue Wool Scale (ISO 105-B02) as a reference. Expose a set of blue wool standards simultaneously with the samples.
- Periodically evaluate the color change of the samples against the fading of the blue wool standards. The lightfastness rating corresponds to the blue wool standard that shows a similar degree of fading.

3. Migration Resistance Testing:

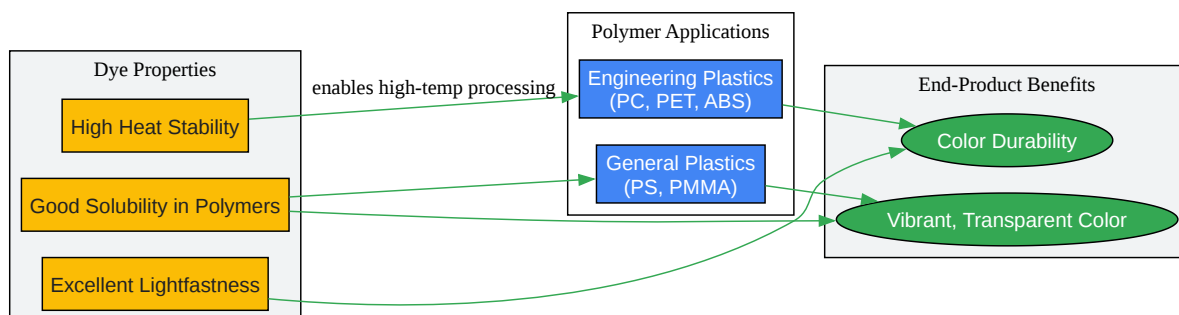
- Place a sample of the colored plastic in direct contact with an uncolored, plasticized PVC sheet.
- Apply pressure (e.g., 3 kg/cm²) and heat (e.g., 80°C) for a specified period (e.g., 24 hours).
- After the test period, visually inspect the white PVC sheet for any color staining. Rate the migration resistance on a scale of 1 to 5, where 5 indicates no migration.

Visualizations



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Caption: Experimental workflow for incorporating and testing **Solvent Orange 60** in polymers.



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Caption: Logical relationships of **Solvent Orange 60** properties to polymer applications and benefits.

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- To cite this document: BenchChem. [Solvent Orange 60: Application Notes and Protocols for Polymer Science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432604#solvent-orange-60-applications-in-polymer-science]

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